molecular formula C10H21NO2 B13185241 1-(1-Aminopropan-2-yl)-2-methoxycyclohexan-1-ol

1-(1-Aminopropan-2-yl)-2-methoxycyclohexan-1-ol

Cat. No.: B13185241
M. Wt: 187.28 g/mol
InChI Key: QBVNXHXBVXAIFA-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)-2-methoxycyclohexan-1-ol is a chemical compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring, with a methoxy group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-yl)-2-methoxycyclohexan-1-ol typically involves the reaction of cyclohexanone with methoxyamine to form the corresponding oxime. This oxime is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol. The reaction conditions generally involve mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-yl)-2-methoxycyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamines.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-(1-Aminopropan-2-yl)-2-methoxycyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)-2-methoxycyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropan-2-ol: An amino alcohol with similar structural features but lacking the methoxy group.

    2-Methoxycyclohexanol: A cyclohexanol derivative with a methoxy group but without the amino group.

    Cyclohexanone: A precursor in the synthesis of 1-(1-Aminopropan-2-yl)-2-methoxycyclohexan-1-ol.

Uniqueness

This compound is unique due to the presence of both an amino group and a methoxy group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-2-methoxycyclohexan-1-ol

InChI

InChI=1S/C10H21NO2/c1-8(7-11)10(12)6-4-3-5-9(10)13-2/h8-9,12H,3-7,11H2,1-2H3

InChI Key

QBVNXHXBVXAIFA-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCCCC1OC)O

Origin of Product

United States

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